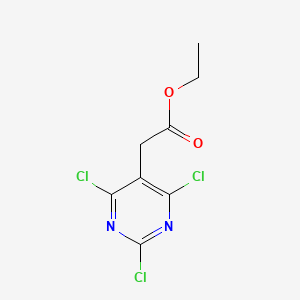

Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl3N2O2/c1-2-15-5(14)3-4-6(9)12-8(11)13-7(4)10/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBZKVKDEGXYGDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(N=C(N=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650754 | |

| Record name | Ethyl (2,4,6-trichloropyrimidin-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889944-72-3 | |

| Record name | Ethyl (2,4,6-trichloropyrimidin-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate (CAS 889944-72-3): A Versatile Scaffold for Advanced Drug Discovery

This guide provides an in-depth technical overview of Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate, a key building block for researchers and scientists in the field of medicinal chemistry and drug development. We will delve into its chemical properties, plausible synthetic routes, key reactive characteristics, and its significant potential in the synthesis of complex, biologically active molecules.

Introduction: The Strategic Value of a Polysubstituted Pyrimidine

This compound, identified by CAS number 889944-72-3, is a highly functionalized pyrimidine derivative. Its strategic importance in synthetic chemistry stems from the presence of multiple reactive sites on the pyrimidine core. The three chlorine atoms at positions 2, 4, and 6 exhibit differential reactivity towards nucleophilic substitution, allowing for a stepwise and controlled introduction of various functionalities. Furthermore, the ethyl acetate moiety at the 5-position provides a versatile handle for chain extension or conversion into other functional groups, such as amides or carboxylic acids.

This combination of reactive sites makes it a valuable intermediate for the construction of diverse molecular scaffolds. Pyrimidine-based compounds are known to play crucial roles in numerous biological processes, and as such, are a cornerstone in the development of therapeutics.[1] The strategic placement of reactive groups on this particular molecule opens avenues for creating libraries of compounds for screening and optimizing lead candidates in drug discovery programs. Azaarenyl acetates, the broader class to which this compound belongs, are recognized as promising building blocks for creating stereochemically complex and pharmaceutically relevant heterocycles.[2]

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physicochemical properties of a starting material is fundamental for reaction design and process optimization. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 889944-72-3 | [3] |

| Molecular Formula | C₈H₇Cl₃N₂O₂ | [3] |

| Molecular Weight | 269.51 g/mol | [4] |

| Appearance | Likely a solid, specific color not consistently reported | [3] |

| Purity | Commercially available in purities of 95% or higher | [3][5] |

| Storage Conditions | Store under an inert atmosphere, sealed, and refrigerated | [3][4] |

-

¹H NMR: Expected signals would include a triplet and a quartet for the ethyl group, and a singlet for the methylene protons of the acetate group.

-

¹³C NMR: Resonances for the carbonyl and ester carbons, the methylene carbon, and the carbons of the trichloropyrimidine ring are anticipated. The carbons bearing chlorine atoms would show characteristic shifts.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of three chlorine atoms.

Synthesis and Purification: A Plausible Approach

While a specific, detailed synthesis protocol for this compound is not widely published, a plausible synthetic route can be inferred from established pyrimidine chemistry. A likely precursor is 2,4,6-trichloropyrimidine, which can be synthesized from barbituric acid.[6][7] The subsequent introduction of the ethyl acetate group at the 5-position could be achieved through various C-C bond-forming reactions.

Proposed Synthetic Workflow

A potential synthetic pathway is outlined below. This should be considered a theoretical approach and would require experimental optimization.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol (Hypothetical)

-

Synthesis of 2,4,6-Trichloropyrimidine: Following a procedure analogous to that described in the literature, barbituric acid is reacted with phosphorus oxychloride (POCl₃), potentially with a catalyst, followed by treatment with phosphorus pentachloride (PCl₅) or a combination of phosphorus trichloride (PCl₃) and chlorine gas.[7] The reaction mixture is then carefully worked up, and the crude 2,4,6-trichloropyrimidine is purified, for instance, by distillation.

-

Introduction of the Acetate Moiety: The 2,4,6-trichloropyrimidine is then subjected to a reaction to introduce the ethyl acetate group at the 5-position. This could potentially be achieved through a reaction with the enolate of ethyl acetate or a related nucleophile. The reaction conditions, including the choice of base and solvent, would be critical to control the selectivity and yield.

-

Purification: The final product would likely require purification by column chromatography on silica gel, using a suitable solvent system such as a mixture of hexanes and ethyl acetate.

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound lies in the sequential and selective reactivity of its functional groups.

Key Reaction Pathways

Caption: Key reactive sites and potential transformations.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms on the pyrimidine ring are susceptible to nucleophilic attack. Generally, the chlorine at the 4-position is the most reactive, followed by the one at the 2-position, and then the 6-position. This differential reactivity allows for the sequential introduction of different nucleophiles, such as amines, alcohols, or thiols, by carefully controlling the reaction conditions (temperature, stoichiometry of the nucleophile). This is a powerful strategy for building molecular complexity.

-

Ester Group Transformations: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This carboxylic acid can then be used in a variety of subsequent reactions, such as amide bond formation. Alternatively, the ester can be directly converted to an amide by reacting with an amine, often at elevated temperatures.

The ability to perform selective substitutions on the pyrimidine ring, combined with the versatility of the ester group, makes this compound a highly valuable platform for creating diverse libraries of compounds for high-throughput screening in drug discovery. Related pyrimidine acetates are known to be key intermediates in the synthesis of Janus kinase (JAK) inhibitors, which are used in the treatment of myeloproliferative neoplasms and other conditions.[8]

Applications in Drug Discovery

While specific examples of marketed drugs derived directly from this compound are not readily found in the public literature, its structural motifs are present in numerous biologically active compounds. The pyrimidine core is a well-established pharmacophore. For instance, derivatives of 2,4-diaminopyrimidine have been investigated for a wide range of therapeutic applications.

The true value of this intermediate lies in its potential as a starting material. By leveraging the differential reactivity of the chlorine atoms and the versatility of the acetate group, medicinal chemists can rapidly generate a multitude of analogs for structure-activity relationship (SAR) studies. This is a critical process in optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound.

Safety and Handling

No specific material safety data sheet (MSDS) for this compound is widely available. However, based on its structure and the properties of similar compounds, certain precautions should be taken.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[9] Avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes.[9]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.

-

Fire Safety: While not explicitly stated, related compounds can be flammable. Keep away from heat, sparks, and open flames.[9][10]

-

Storage: Store in a tightly sealed container in a cool, dry place, under an inert atmosphere as recommended by suppliers.[3]

It is imperative to consult the supplier-provided safety data sheet before handling this compound.

Conclusion

This compound is a high-value, versatile building block for synthetic and medicinal chemistry. Its polysubstituted nature, featuring three differentially reactive chlorine atoms and a modifiable ester group, provides a powerful platform for the efficient construction of complex heterocyclic molecules. For researchers and drug development professionals, this compound offers a strategic starting point for the synthesis of novel chemical entities with the potential for significant biological activity. A thorough understanding of its reactivity is key to unlocking its full potential in the quest for new and improved therapeutics.

References

-

Bide Pharmatech Ltd. This compound CAS NO.889944-72-3. Available from: [Link]

-

DC Fine Chemicals. Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate: A Key Intermediate in Pharmaceutical Synthesis. Available from: [Link]

-

National Institutes of Health. Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency. PMC. Available from: [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available from: [Link]

-

ACS Publications. Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines | ACS Omega. Available from: [Link]

-

Wiley-VCH. Supporting Information. Available from: [Link]

- Google Patents. US5712394A - Process for preparing 2,4,6-trichloropyrimidine.

Sources

- 1. bu.edu.eg [bu.edu.eg]

- 2. Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, CasNo.889944-72-3 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 4. 889944-72-3|this compound|BLD Pharm [bldpharm.com]

- 5. 889944-72-3 CAS|(2,4,6-三氯嘧啶-5-基)乙酸乙酯|生产厂家|价格信息 [m.chemicalbook.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. US5712394A - Process for preparing 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. uwm.edu [uwm.edu]

- 10. merckmillipore.com [merckmillipore.com]

physicochemical properties of Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate

Abstract

This compound is a halogenated pyrimidine derivative of significant interest within medicinal chemistry and drug discovery pipelines. Its classification as a "medical intermediate" suggests its role as a critical building block in the synthesis of more complex, pharmacologically active molecules.[1] The strategic placement of three chlorine atoms on the pyrimidine ring offers multiple sites for subsequent chemical modification, making it a versatile scaffold. This guide provides a comprehensive overview of its known and predicted physicochemical properties, outlines a robust analytical strategy for its characterization, and details essential handling and storage protocols. The methodologies presented herein are designed to ensure the integrity and quality of the compound for downstream applications, forming a self-validating system for researchers.

Chemical Identity and Core Properties

The foundational step in utilizing any chemical intermediate is to establish its fundamental identity. This compound is identified by a unique Chemical Abstracts Service (CAS) number and a defined molecular formula, which dictates its exact mass and elemental composition.

| Property | Value | Source |

| CAS Number | 889944-72-3 | [1] |

| Molecular Formula | C₈H₇Cl₃N₂O₂ | [1] |

| Molecular Weight | 285.51 g/mol | Calculated |

| Purity (Typical) | >95% | [1] |

| Canonical SMILES | CCOC(=O)CC1=C(N=C(N=C1Cl)Cl)Cl | Inferred |

| Application | Medical Intermediate | [1] |

Chemical Structure:

Figure 1: 2D structure of this compound.

Predicted Physicochemical Characteristics

Direct experimental data for properties such as melting point, boiling point, and solubility are not widely published. However, based on the compound's structure—a poly-halogenated aromatic system with an ethyl ester functional group—we can infer the following characteristics with a high degree of confidence.

-

Physical State: Expected to be a crystalline solid at standard temperature and pressure, owing to its planar aromatic core, high molecular weight, and potential for intermolecular interactions.

-

Solubility: Predicted to have low solubility in aqueous media. It is expected to be readily soluble in common organic solvents such as ethyl acetate, dichloromethane (DCM), tetrahydrofuran (THF), and acetone. This is analogous to other pyrimidine derivatives used in organic synthesis.[2]

-

Thermal Stability: The trichloropyrimidine ring confers significant thermal stability, although decomposition may occur at elevated temperatures. Thermogravimetric Analysis (TGA) would be required to determine the precise decomposition temperature.

-

LogP: The calculated LogP (octanol-water partition coefficient) for the related compound, Ethyl 2-(2,4-dichloropyrimidin-5-yl)acetate, is 1.889.[3] The addition of a third chlorine atom to our target molecule would likely increase its hydrophobicity, suggesting a LogP value greater than 2.0.

Analytical Characterization Strategy: A Validating Workflow

To ensure the identity, purity, and stability of this compound for research and development, a multi-technique analytical approach is essential. The following workflow provides a robust system for comprehensive characterization.

Purity and Identity Confirmation: HPLC-UV & LC-MS

The primary technique for assessing the purity of a non-volatile organic compound is High-Performance Liquid Chromatography (HPLC), coupled with a UV detector. For unambiguous identity confirmation, coupling the liquid chromatography to a mass spectrometer (LC-MS) is the industry standard.

Detailed Experimental Protocol (HPLC-UV):

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the UV detector.

-

Instrumentation: Utilize an HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Acetonitrile

-

-

Elution Method (Gradient):

-

Start at 30% B, hold for 1 minute.

-

Ramp to 95% B over 10 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 30% B over 1 minute and re-equilibrate for 3 minutes.

-

-

Detection: Monitor at multiple wavelengths, typically 254 nm and 280 nm, as the pyrimidine core is expected to be chromophoric.

-

Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Causality and Trustworthiness: A reverse-phase C18 column is chosen for its versatility in retaining moderately polar to nonpolar compounds. The gradient elution ensures that both the main compound and any potential impurities with different polarities are effectively separated and eluted. Using a formic acid modifier improves peak shape and ionization efficiency for subsequent mass spectrometry analysis.[4]

Structural Elucidation

NMR provides atom-level structural information. For this molecule, ¹H and ¹³C NMR are critical.

-

¹H NMR: The spectrum is expected to show three distinct sets of signals:

-

An ethyl group pattern: a quartet around 4.1-4.3 ppm (the -O-CH₂- group) and a corresponding triplet around 1.2-1.4 ppm (the -CH₃ group).

-

A singlet for the methylene protons (-CH₂-) of the acetate group, likely appearing between 3.5 and 4.0 ppm.

-

Due to the fully substituted pyrimidine ring, no aromatic proton signals are expected. The absence of signals between 7-9 ppm helps confirm the substitution pattern.

-

-

¹³C NMR: The spectrum will confirm the carbon backbone, showing distinct signals for the ester carbonyl, the pyrimidine ring carbons (with varying shifts due to the chlorine substituents), the methylene carbons, and the ethyl group carbons.

Mass spectrometry confirms the molecular weight.

-

Expected Mass: The calculated monoisotopic mass is 283.96 g/mol .

-

Key Signature: The presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes) will generate a highly characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4, M+6), providing definitive evidence of the compound's elemental composition. This pattern is a crucial validation point.

Visualization of the Analytical Workflow

The logical flow for the complete characterization of a new batch of this compound is illustrated below. This workflow ensures that identity, purity, and structural integrity are confirmed before use in sensitive downstream applications.

Caption: Logical workflow for the analytical characterization of this compound.

Safe Handling and Storage

While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, its structure as an ethyl ester derivative suggests that precautions for similar chemicals should be followed.

-

Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[5][6]

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[7]

-

Avoid inhalation of any dust or vapors and prevent contact with skin and eyes.[5][8]

-

Keep away from heat, sparks, and open flames, as related esters like ethyl acetate are highly flammable.[6][7][9]

-

Use non-sparking tools and ground all equipment when handling large quantities to prevent static discharge.[5][7]

-

-

Storage:

Conclusion

This compound is a valuable chemical intermediate defined by its highly functionalized trichloropyrimidine core. While comprehensive published data on its physicochemical properties is limited, a robust analytical strategy combining chromatographic and spectroscopic techniques can reliably confirm its identity, purity, and structure. The protocols and predictions outlined in this guide provide researchers and drug development professionals with the necessary framework to confidently handle, characterize, and utilize this compound in their synthetic endeavors, ensuring the quality and reproducibility of their results.

References

- Material Safety Data Sheet. (n.d.).

- Meridian Bioscience. (2024, February 2). SAFETY DATA SHEET.

- Actylis Lab Solutions. (2020, December 14). Material Safety Data Sheet Section 1: IDENTIFICATION OF THE SUBSTANCE/MIXTURE AND OF THE COMPANY/UNDERTAKING.

- Merck Millipore. (n.d.). SAFETY DATA SHEET.

- National Center for Biotechnology Information. (n.d.). Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate. PubChem.

- Ethyl acetate - SAFETY DATA SHEET. (2009, October 13).

- Bide Pharmatech Ltd. (n.d.). This compound CAS NO.889944-72-3.

- ChemScene. (n.d.). 917024-99-8 | Ethyl 2-(2,4-dichloropyrimidin-5-yl)acetate.

- MDPI. (n.d.). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies.

- Indian Academy of Sciences. (n.d.). Synthesis, characterization and biological evaluation of thiazolopyrimidine derivatives.

- Environmental Chemistry Methods: Thiazopyr; 444994-01. (n.d.).

Sources

- 1. This compound, CasNo.889944-72-3 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 2. ias.ac.in [ias.ac.in]

- 3. chemscene.com [chemscene.com]

- 4. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 5. uwm.edu [uwm.edu]

- 6. merckmillipore.com [merckmillipore.com]

- 7. meridianbioscience.com [meridianbioscience.com]

- 8. fishersci.com [fishersci.com]

- 9. actylislab.com [actylislab.com]

An In-Depth Technical Guide to the Molecular Structure and Chemistry of Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate

Foreword: The Strategic Importance of Functionalized Pyrimidines in Modern Drug Discovery

For the discerning researcher in medicinal chemistry and drug development, the pyrimidine scaffold is a familiar and highly valued structural motif. Its presence in the nucleobases of DNA and RNA provides a biological precedent that has been skillfully exploited to generate a vast and diverse array of therapeutic agents.[1] Pyrimidine derivatives are integral to a multitude of approved drugs, demonstrating activities as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2] The strategic functionalization of the pyrimidine ring is therefore a cornerstone of contemporary drug design.

This guide focuses on a specific, highly functionalized pyrimidine derivative: Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate . This molecule, with its strategic placement of reactive chloro groups and a synthetically versatile ethyl acetate side chain, represents a powerful building block for the synthesis of more complex, biologically active compounds. While specific literature on this exact compound is sparse, this guide will leverage established principles of pyrimidine chemistry, data from closely related analogs, and a deep understanding of reaction mechanisms to provide a comprehensive technical overview. We will delve into its molecular architecture, propose a robust synthetic strategy, predict its spectroscopic signature, and discuss its potential applications, all while maintaining the highest standards of scientific integrity and practical insight.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is a fascinating convergence of electronic and steric factors that dictate its reactivity and potential utility.

Core Structural Features

The molecule is built upon a pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This core is heavily substituted with three chlorine atoms at positions 2, 4, and 6, and an ethyl acetate group at the 5-position.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 889944-72-3 | [3] |

| Molecular Formula | C₈H₇Cl₃N₂O₂ | [3] |

| Molecular Weight | 285.51 g/mol | Calculated |

The presence of the electronegative nitrogen atoms and the three electron-withdrawing chlorine atoms renders the pyrimidine ring highly electron-deficient. This "π-deficient" character is the primary driver of its chemical reactivity, making the carbon atoms of the ring susceptible to nucleophilic attack.[4]

Predicted Geometry and Electronic Distribution

While a crystal structure for this specific molecule is not publicly available, we can infer its geometry from related structures. The pyrimidine ring is expected to be planar, with the substituents lying in or close to this plane. The ethyl acetate side chain will have rotational freedom around the C5-Cα and subsequent single bonds.

The electronic landscape of the molecule is dominated by the inductive and mesomeric effects of its substituents. The chlorine atoms strongly withdraw electron density from the ring through the σ-framework, further enhancing the electrophilicity of the ring carbons. The nitrogen atoms also contribute to this electron deficiency. This makes the carbon atoms at positions 2, 4, and 6 prime targets for nucleophilic aromatic substitution (SNAr) reactions.[4]

Synthesis and Mechanistic Insights

A robust and scalable synthesis is paramount for the utility of any chemical intermediate. While a specific, documented procedure for the synthesis of this compound is not readily found in the literature, a chemically sound and logical pathway can be devised based on the known reactivity of its precursors.

Proposed Synthetic Pathway: C-Acylation via Enolate Chemistry

The most plausible route to this molecule involves the C-acylation of an appropriate ethyl acetate enolate or its equivalent onto the C5 position of 2,4,6-trichloropyrimidine. However, direct C-H functionalization at the C5 position of 2,4,6-trichloropyrimidine is challenging. A more viable strategy would be to start from a precursor where the C5 position is already functionalized or primed for the introduction of the acetate moiety.

A more direct and likely successful approach would be the reaction of 2,4,6-trichloropyrimidine with the enolate of ethyl acetoacetate, followed by deacetylation. However, a more direct C-alkylation at the C5 position of a pre-existing pyrimidine ring is also a possibility, though less commonly documented for this specific transformation.

A highly plausible synthetic route would involve the reaction of 2,4,6-trichloropyrimidine with a suitable carbanion derived from ethyl acetate. This is a classic example of nucleophilic substitution on an electron-deficient aromatic ring.

Sources

An In-Depth Technical Guide to the Synthesis of Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate is a pivotal intermediate in the synthesis of advanced pharmaceutical compounds, most notably as a precursor to potent P2Y12 receptor antagonists like Ticagrelor. Its highly functionalized pyrimidine core offers a versatile scaffold for medicinal chemistry. This guide provides a comprehensive overview of the principal synthetic pathway to this key intermediate, detailing the preparation of the starting material, the core C-5 functionalization reaction, and the underlying chemical principles. We present a robust, step-by-step protocol, grounded in established literature, to enable its efficient and reliable preparation in a laboratory setting.

Introduction: The Strategic Importance of a Polychlorinated Pyrimidine Intermediate

The pyrimidine ring is a ubiquitous motif in biologically active molecules, including nucleic acids and a multitude of pharmaceuticals. The strategic introduction of various functional groups onto this heterocyclic core is a cornerstone of drug design. This compound (CAS 889944-72-3) has emerged as a particularly valuable building block. The presence of three reactive chlorine atoms at the 2, 4, and 6 positions allows for selective, sequential nucleophilic substitutions, while the ethyl acetate moiety at the C-5 position provides a handle for further molecular elaboration.

This guide will focus on the most prevalent and practical synthetic approach to this molecule, beginning with the synthesis of the foundational precursor, 2,4,6-trichloropyrimidine, and culminating in the critical C-H activation and functionalization at the C-5 position.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to two primary components: the 2,4,6-trichloropyrimidine core and an ethyl acetate unit. The key challenge lies in the formation of the C-C bond at the C-5 position of the pyrimidine ring, a position that is not inherently activated towards traditional nucleophilic attack. This suggests a strategy involving either the functionalization of a pre-existing group at C-5 or a direct C-H activation/functionalization of the 2,4,6-trichloropyrimidine ring itself. The latter approach, utilizing a rhodium-catalyzed reaction with ethyl diazoacetate, has proven to be an effective and direct method.

Caption: Retrosynthetic analysis of the target compound.

Core Synthesis Pathway

The synthesis is best understood as a two-stage process:

-

Preparation of the Starting Material: Synthesis of 2,4,6-trichloropyrimidine from barbituric acid.

-

C-5 Functionalization: Rhodium-catalyzed reaction of 2,4,6-trichloropyrimidine with ethyl diazoacetate.

Stage 1: Synthesis of 2,4,6-Trichloropyrimidine

The industrial and laboratory-scale synthesis of 2,4,6-trichloropyrimidine predominantly starts from the readily available barbituric acid. The core transformation involves the replacement of the three hydroxyl groups of the enol tautomer of barbituric acid with chlorine atoms.

Reaction Mechanism and Reagent Rationale: This conversion is a robust chlorination/dehydration reaction typically achieved using phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base like N,N-dimethylaniline or a catalyst.[1] The reaction proceeds via the formation of a reactive Vilsmeier-type intermediate which facilitates the nucleophilic attack by chloride ions. In some protocols, phosphorus pentachloride (PCl₅) or a combination of phosphorus trichloride (PCl₃) and chlorine gas is used in a second step to ensure complete chlorination and drive the reaction to high yield.[1] The use of excess POCl₃ can also serve as the reaction solvent.

Caption: Synthesis of 2,4,6-trichloropyrimidine.

Experimental Protocol: Preparation of 2,4,6-Trichloropyrimidine

Disclaimer: This protocol is a synthesis of literature methods and should be performed by qualified personnel with appropriate safety precautions.

Materials and Equipment:

-

Barbituric acid

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylaniline (or other suitable catalyst)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Distillation apparatus

-

Standard laboratory glassware and personal protective equipment (PPE)

Procedure:

-

To a round-bottom flask, charge barbituric acid and an excess of phosphorus oxychloride (POCl₃ can act as both reagent and solvent). A typical molar ratio is 1:4 to 1:6 of barbituric acid to POCl₃.[1]

-

Add a catalytic amount of N,N-dimethylaniline.

-

Heat the mixture to reflux (approx. 105-110 °C) with vigorous stirring. The reaction progress can be monitored by TLC or GC-MS. The reaction is typically complete within 3-5 hours.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator.

-

The crude 2,4,6-trichloropyrimidine is then purified by vacuum distillation to yield a colorless to pale yellow liquid or low-melting solid.[1]

| Parameter | Value/Condition | Rationale |

| Reactants | Barbituric Acid, POCl₃ | Readily available starting material and effective chlorinating agent. |

| Catalyst | N,N-dimethylaniline | Accelerates the reaction by forming a reactive Vilsmeier intermediate. |

| Temperature | 105-110 °C (Reflux) | Provides sufficient energy to overcome the activation barrier for chlorination. |

| Purification | Vacuum Distillation | Separates the product from non-volatile impurities and catalyst residues. |

| Expected Yield | 85-95% | This is a high-yielding industrial process.[1] |

Stage 2: C-5 Functionalization via Rhodium-Catalyzed Reaction

The introduction of the ethyl acetate group at the C-5 position of 2,4,6-trichloropyrimidine is the key step. This is accomplished through a transition-metal-catalyzed reaction with ethyl diazoacetate (EDA).

Reaction Mechanism and Reagent Rationale: Ethyl diazoacetate is a precursor to a reactive carbene species. In the presence of a suitable transition metal catalyst, such as rhodium(II) acetate dimer ([Rh(OAc)₂]₂), EDA decomposes to release dinitrogen gas and form a metal-carbene intermediate. This highly electrophilic carbene then inserts into the C-H bond at the 5-position of the electron-deficient pyrimidine ring. This C-H activation/insertion pathway is a powerful and direct method for forming the required C-C bond, avoiding the need for harsher conditions or multi-step sequences.

Caption: C-5 Functionalization via Rh-catalyzed reaction.

Experimental Protocol: Synthesis of this compound

Disclaimer: Ethyl diazoacetate is toxic and potentially explosive. This reaction should only be performed in a well-ventilated fume hood with appropriate safety measures, including a blast shield.

Materials and Equipment:

-

2,4,6-Trichloropyrimidine

-

Ethyl diazoacetate (EDA)

-

Rhodium(II) acetate dimer ([Rh(OAc)₂]₂)

-

Anhydrous dichloromethane (DCM) or other suitable inert solvent

-

Three-neck flask equipped with a dropping funnel, condenser, and nitrogen inlet

-

Magnetic stirrer and inert atmosphere setup (Nitrogen or Argon)

-

Silica gel for column chromatography

Procedure:

-

Set up a dry three-neck flask under an inert atmosphere (Nitrogen).

-

Dissolve 2,4,6-trichloropyrimidine and a catalytic amount of rhodium(II) acetate dimer (typically 0.5-2 mol%) in anhydrous DCM.

-

Charge a dropping funnel with a solution of ethyl diazoacetate in anhydrous DCM.

-

Heat the flask containing the pyrimidine and catalyst to a gentle reflux (approx. 40 °C).

-

Add the ethyl diazoacetate solution dropwise to the refluxing mixture over a period of 1-2 hours. Vigorous evolution of nitrogen gas will be observed. The rate of addition should be controlled to maintain a steady effervescence.

-

After the addition is complete, continue to stir the reaction at reflux for an additional 1-2 hours, or until TLC/GC-MS analysis indicates the consumption of the starting pyrimidine.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The crude residue is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure product as a solid or oil.

| Parameter | Value/Condition | Rationale |

| Reactants | 2,4,6-Trichloropyrimidine, Ethyl Diazoacetate | Pyrimidine substrate and carbene precursor. |

| Catalyst | [Rh(OAc)₂]₂ | Efficiently catalyzes the decomposition of EDA to form the reactive metal carbene. |

| Solvent | Anhydrous Dichloromethane | Inert solvent that effectively solubilizes reactants and allows for gentle reflux. |

| Temperature | ~40 °C (Reflux) | Promotes the catalytic cycle without causing uncontrolled decomposition of EDA. |

| Control | Dropwise addition of EDA | Essential for safety and to control the reaction rate by managing N₂ evolution. |

| Purification | Column Chromatography | Separates the desired product from the catalyst and any side products. |

Safety and Handling

-

2,4,6-Trichloropyrimidine: Corrosive and an irritant. Handle with appropriate PPE, including gloves and safety glasses.

-

Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. All operations must be conducted in a fume hood, and appropriate PPE must be worn.

-

Ethyl Diazoacetate (EDA): Toxic, a suspected carcinogen, and potentially explosive, especially in undiluted form or in the presence of impurities. It is sensitive to heat, light, and acid. It should be handled with extreme care, preferably in solution and behind a blast shield.

Conclusion

The synthesis of this compound is a well-defined process that hinges on two key transformations: the efficient chlorination of barbituric acid to form the pyrimidine core, followed by a sophisticated rhodium-catalyzed C-H functionalization to install the C-5 side chain. This latter step, employing the chemistry of ethyl diazoacetate, provides a direct and elegant route to a highly valuable and versatile intermediate for the pharmaceutical industry. By understanding the principles behind each step and adhering to careful experimental technique, researchers can reliably produce this important building block for advanced drug discovery programs.

References

- Zhejiang Tianyu Pharmaceutical Co., Ltd. (2020).

-

Delville, M. M. E., van Hest, J. C. M., & Rutjes, F. P. J. T. (2013). Ethyl diazoacetate synthesis in flow. Beilstein Journal of Organic Chemistry, 9, 1813–1818. [Link]

-

Aquino, G. A. S., Silva-Jr, F. P., & Ferreira, S. B. (2023). Ethyl Diazoacetate. SynOpen, 7(01), 110–113. [Link]

- Bayer Aktiengesellschaft. (1998). Process for preparing 2,4,6-trichloropyrimidine. US5712394A.

- Zhejiang University of Technology. (2021).

- Astrazeneca AB. (2001). Process for the preparation of a pharmaceutical. WO200192263A1.

- Bayer Aktiengesellschaft. (1999). Process for the preparation of 2,4,6-trichloropyrimidine. US5898073A.

Sources

starting materials for Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate synthesis

An In-depth Technical Guide to the Synthesis of Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal intermediate in the synthesis of advanced pharmaceutical compounds, most notably the antiplatelet agent Ticagrelor.[1][2] This guide provides a comprehensive overview of the primary synthetic strategies for this molecule, focusing on the selection of starting materials and the rationale behind the chosen reaction pathways. Detailed experimental protocols, mechanistic insights, and process optimization considerations are presented to equip researchers with the necessary knowledge for its efficient synthesis.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. This compound, with its highly functionalized pyrimidine ring, serves as a versatile building block for complex molecular architectures. The three chlorine atoms provide distinct sites for sequential and regioselective nucleophilic substitution, while the ethyl acetate moiety at the C5 position offers a handle for further chemical elaboration. Understanding the synthesis of this intermediate is critical for the development of novel therapeutics and for optimizing the production of established drugs like Ticagrelor.

This guide will focus on the most scientifically sound and industrially relevant synthetic approach, which involves the construction of the pyrimidine core followed by the introduction and elaboration of the C5 side chain.

Primary Synthetic Pathway: From Barbituric Acid to the Target Molecule

The most robust and well-documented pathway commences with the readily available and inexpensive starting material, barbituric acid. The synthesis can be logically divided into two main stages: the formation of the key intermediate 2,4,6-trichloropyrimidine, and the subsequent functionalization at the C5 position to introduce the ethyl acetate side chain.

Part 1: Synthesis of the 2,4,6-Trichloropyrimidine Core

The conversion of barbituric acid to 2,4,6-trichloropyrimidine is a classic transformation that replaces the hydroxyl groups of the tautomeric trihydroxypyrimidine form with chlorine atoms. This is achieved through the use of potent chlorinating agents.

Core Starting Material:

| Starting Material | Structure | Rationale for Use |

| Barbituric Acid |  | A readily available, inexpensive cyclic ureide that serves as a precursor to the pyrimidine ring. Its keto-enol tautomerism allows for the replacement of the hydroxyl groups with chlorine. |

Key Reagents:

The chlorination is typically effected by phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅) or a system that generates it in situ (e.g., PCl₃ and Cl₂).[1][3][4]

-

Phosphorus Oxychloride (POCl₃): Acts as both the chlorinating agent and often as the solvent.

-

Phosphorus Pentachloride (PCl₅): A stronger chlorinating agent that ensures complete conversion of the hydroxyl groups. It can be formed in situ from phosphorus trichloride (PCl₃) and chlorine gas.[3][4]

-

Catalyst: Tertiary amines like N,N-dimethylaniline or triethylamine can be used to catalyze the reaction.[3][4]

Reaction Mechanism and Rationale:

The reaction proceeds via the formation of phosphate esters as intermediates, which are then nucleophilically substituted by chloride ions. The use of a two-step chlorination, first with POCl₃ and then with PCl₅ (or PCl₃/Cl₂), ensures a high yield and purity of the final product, minimizing the formation of partially chlorinated byproducts.[3][4]

Experimental Protocol: Synthesis of 2,4,6-Trichloropyrimidine [3][5]

-

To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and gas inlet, charge phosphorus oxychloride (POCl₃).

-

Add barbituric acid in portions to the stirred POCl₃. A catalyst, such as triethylamine (approx. 0.01 eq), can be added.

-

Heat the mixture to approximately 75-80°C.

-

In a second step, add phosphorus trichloride (PCl₃) to the reaction mixture.

-

Introduce chlorine gas (Cl₂) slowly while maintaining the temperature.

-

After the addition is complete, heat the mixture to reflux (approx. 100-110°C) until the evolution of HCl gas ceases.

-

Cool the reaction mixture and carefully quench any remaining phosphorus chlorides with water/ice.

-

Isolate the product by distillation under reduced pressure.

Yields: 80-95% of theory, based on barbituric acid.[4]

Part 2: C5-Functionalization and Side Chain Elaboration

With the 2,4,6-trichloropyrimidine core in hand, the next critical phase is the introduction of the ethyl acetate side chain at the C5 position. A direct alkylation is challenging due to the high reactivity of the C2, C4, and C6 positions towards nucleophiles. Therefore, a more controlled, two-step approach via a formylated intermediate is the preferred strategy.

Step 2a: Vilsmeier-Haack Formylation to 2,4,6-Trichloropyrimidine-5-carbaldehyde

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[6][7] A modification of this reaction allows for the simultaneous chlorination and formylation of barbituric acid to directly yield 2,4,6-trichloropyrimidine-5-carbaldehyde.

Starting Materials and Reagents:

| Material | Role | Rationale |

| Barbituric Acid | Pyrimidine precursor | As in Part 1. |

| Phosphorus Oxychloride (POCl₃) | Chlorinating agent and Vilsmeier reagent component | Reacts with DMF to form the electrophilic Vilsmeier reagent.[8][9] |

| N,N-Dimethylformamide (DMF) | Formyl group source | The source of the formyl group in the Vilsmeier-Haack reaction. |

Reaction Mechanism and Rationale:

First, POCl₃ reacts with DMF to form the electrophilic Vilsmeier reagent, a chloroiminium salt. Barbituric acid then undergoes chlorination as described previously, and the resulting electron-rich 2,4,6-trichloropyrimidine intermediate is attacked by the Vilsmeier reagent at the C5 position. Subsequent hydrolysis during workup yields the aldehyde. A higher molar ratio of POCl₃ is required compared to a standard Vilsmeier reaction to facilitate both chlorination and formylation.

Experimental Protocol: Synthesis of 2,4,6-Trichloropyrimidine-5-carbaldehyde

-

In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, cool N,N-dimethylformamide (DMF) in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF, maintaining the low temperature. The molar ratio of POCl₃ to DMF should be approximately 7:1.

-

Once the Vilsmeier reagent has formed, add barbituric acid in small portions with vigorous stirring.

-

After the addition is complete, heat the mixture to reflux for several hours.

-

Cool the reaction mixture and pour it onto crushed ice to hydrolyze the reaction intermediate and precipitate the product.

-

Filter the resulting solid, wash with water, and dry to yield 2,4,6-trichloropyrimidine-5-carbaldehyde.[10][11][12]

Step 2b: Homologation of the Aldehyde to the Ethyl Acetate

The final step involves converting the C5-formyl group into a C5-ethyloxycarbonylmethyl group. Several classic organic reactions can be employed for this one-carbon homologation. The Arndt-Eistert synthesis provides a well-established route.[13][14][15]

Synthetic Strategy:

-

Oxidation: The aldehyde (R-CHO) is first oxidized to the corresponding carboxylic acid (R-COOH).

-

Activation: The carboxylic acid is converted to an acid chloride (R-COCl) using a reagent like thionyl chloride (SOCl₂).

-

Arndt-Eistert Reaction: The acid chloride reacts with diazomethane (CH₂N₂) to form a diazoketone. This intermediate undergoes a silver(I)-catalyzed Wolff rearrangement in the presence of ethanol to yield the desired ethyl ester homologue (R-CH₂COOEt).[14][16]

A recent patent highlights a similar Arndt-Eistert approach for the synthesis of a related 2-chloropyrimidine-5-yl acetic acid/ester, validating this strategy.[17]

Alternative Homologation: The Reformatsky Reaction

An alternative approach is the Reformatsky reaction, which involves the direct reaction of the aldehyde with an α-halo ester, such as ethyl bromoacetate, in the presence of zinc metal.[18][19][20]

Mechanism:

Zinc metal inserts into the carbon-bromine bond of ethyl bromoacetate to form an organozinc reagent (a Reformatsky enolate). This enolate then adds to the carbonyl group of the 2,4,6-trichloropyrimidine-5-carbaldehyde. The reaction yields a β-hydroxy ester. The hydroxyl group would then need to be removed, for example, by dehydration followed by catalytic hydrogenation, adding steps to the synthesis. For this reason, the Arndt-Eistert homologation is often more direct.

Synthetic Pathways Overview

Figure 1. Primary synthetic routes to the target intermediate.

Conclusion

The synthesis of this compound is most effectively achieved through a multi-step sequence starting from barbituric acid. The key strategic elements are the robust and high-yield chlorination to form the 2,4,6-trichloropyrimidine core, followed by a Vilsmeier-Haack type formylation to install a functional handle at the C5 position. Subsequent homologation of the resulting aldehyde via the Arndt-Eistert synthesis provides a reliable route to the final ethyl acetate derivative. This pathway relies on well-understood, classical organic reactions and utilizes readily available starting materials, making it suitable for both laboratory-scale synthesis and potential industrial scale-up.

References

- Bayer Aktiengesellschaft. (1999). Process for the preparation of 2,4,6-trichloropyrimidine. U.S.

- Bayer Aktiengesellschaft. (1996). Process for the preparation of 2,4,6-trichloropyrimidine.

- Bayer Aktiengesellschaft. (1998). Process for preparing 2,4,6-trichloropyrimidine. U.S.

-

Gaina, L., Gaina, C., & Barbu, E. (2012). Reactive dyes based on 2,4,6-trichloro-pyrimidine-5-carbaldehyde anchor group. UPB Scientific Bulletin, Series B: Chemistry and Materials Science, 74(1), 135-142. [Link]

-

Grokipedia. (n.d.). Arndt–Eistert reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

BYJU'S. (n.d.). Reformatsky reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Arndt–Eistert reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

Wagh, S. B., & Sonawane, S. A. (2012). Review article on Vilsmeier-Haack reaction. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1143-1151. [Link]

-

NROChemistry. (2021, June 19). Vilsmeier-Haack Reaction [Video]. YouTube. [Link] (Note: A representative URL is used as the original may vary). A summary is available at NROChemistry's website: [Link]

- IBSA Institut Biochimique SA. (2020). Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.

-

Chem-Station Int. Ed. (2014, August 18). Arndt-Eistert Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]

-

Udayasri, A., Chandrasekhar, M. M., Naga, B. M. V., Varanasi, G., & Ramakrishna, D. S. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society, 88(1), 1-9. [Link]

- Agios Pharmaceuticals, Inc. (2013). Compounds and compositions for treating cancer. U.S.

- Jiangsu Rui Shi Biological Technology Co., Ltd. (2022). Method for preparing 2,4,5-trichloropyrimidine.

-

Blaser, H. U., & Federsel, H. J. (Eds.). (2010). Asymmetric catalysis on industrial scale: challenges, approaches and solutions. John Wiley & Sons. [Link]

- Crystal Genomics, Inc. (2003). Novel thiazolidinedione derivatives, process for the preparation thereof, and pharmaceutical composition containing the same. World Intellectual Property Organization.

-

Oakwood Chemical. (n.d.). 2,4,6-Trichloropyrimidine-5-carbaldehyde. Retrieved from [Link]

- Suzhou Miraculous Pharmaceutical Technology Co., Ltd. (2022). Preparation method of 2-(2-chloropyrimidine-5-yl)acetic acid/ester.

-

LibreTexts. (2023, October 30). 22.7: Alkylation of Enolate Ions. In Chemistry LibreTexts. Retrieved from [Link]

-

SlideShare. (2019, February 6). Organic Synthesis Via Enolate. Retrieved from [Link]

-

Kappe, C. O. (2001). Malonates in Cyclocondensation Reactions. Molecules, 6(4), 338-353. [Link]

-

NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

Sources

- 1. EP0747364A2 - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 3. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 4. US5712394A - Process for preparing 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 5. 2,4,6-Trichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. ijpcbs.com [ijpcbs.com]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. m.youtube.com [m.youtube.com]

- 10. 2,4,6-Trichloropyrimidine-5-carbaldehyde [oakwoodchemical.com]

- 11. 2,4,6-Trichloropyrimidine-5-carbaldehyde | 50270-27-4 [sigmaaldrich.com]

- 12. chemscene.com [chemscene.com]

- 13. grokipedia.com [grokipedia.com]

- 14. Arndt-Eistert Synthesis [organic-chemistry.org]

- 15. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 16. Arndt-Eistert Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 17. CN117700369A - Preparation method of 2- (2-chloropyrimidine-5-yl) acetic acid/ester - Google Patents [patents.google.com]

- 18. en-wikipedia--on--ipfs-org.ipns.dweb.link [en-wikipedia--on--ipfs-org.ipns.dweb.link]

- 19. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 20. byjus.com [byjus.com]

An In-Depth Technical Guide to the Safe Handling of Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Proactive Approach to Chemical Safety

In the landscape of pharmaceutical research and drug development, novel chemical entities are the building blocks of innovation. Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate, a substituted pyrimidine, represents a class of compounds with significant potential as a reactive intermediate in the synthesis of complex molecular architectures. Its utility, however, is intrinsically linked to its chemical reactivity. The presence of a trichlorinated pyrimidine ring coupled with an ethyl acetate functional group dictates a specific hazard profile that demands a comprehensive and proactive safety strategy.

This guide moves beyond a simple recitation of standard protocols. It is designed to provide the practicing scientist with a deep, causality-driven understanding of why certain precautions are necessary. By grounding our procedures in the fundamental chemical properties of the molecule, we empower researchers to not only follow safety guidelines but to anticipate potential hazards and make informed decisions in dynamic laboratory environments. Every step described herein is part of a self-validating system designed to ensure the integrity of the experiment and, most importantly, the safety of the personnel.

Molecular Profile and Hazard Identification

To handle a chemical safely, one must first understand its structure and the hazards it presents. This compound (CAS No. 889944-72-3) is a solid organic compound whose reactivity is dominated by the electron-deficient, highly chlorinated pyrimidine core.

Chemical Structure and Properties

Diagram 1: Chemical Structure of this compound

A diagram illustrating the key functional groups of the molecule.

| Property | Value | Source |

| CAS Number | 889944-72-3 | [1] |

| Molecular Formula | C₈H₇Cl₃N₂O₂ | [1][2] |

| Molecular Weight | 269.51 g/mol | [2] |

| Appearance | Solid | [2] |

| Purity | Typically ≥95% | [1][3] |

| Storage | Sealed refrigeration (-20°C recommended) | [1][4] |

Synthesized Hazard Profile

Based on this analysis, the compound should be treated as possessing the following hazards, corresponding to GHS classifications extrapolated from its nearest analogs[4]:

-

Acute Toxicity (Oral), Category 4 (H302): Harmful if swallowed.

-

Skin Irritation, Category 2 (H315): Causes skin irritation.[4] The reactive chlorine atoms make the compound a potent irritant.

-

Serious Eye Damage / Eye Irritation, Category 2 (H319): Causes serious eye irritation.[4] This is consistent with hazards from both chlorinated pyrimidines and ethyl acetate.[5][6]

-

Specific Target Organ Toxicity — Single Exposure (Respiratory Irritation), Category 3 (H335): May cause respiratory irritation.[4]

Underlying Causality:

-

Reactivity of Chlorines: The three chlorine atoms on the pyrimidine ring are excellent leaving groups, making the molecule susceptible to nucleophilic substitution. This reactivity is the basis for its utility in synthesis but also drives its irritant properties upon contact with biological tissues (e.g., moisture on the skin, eyes, or mucous membranes).

-

Hydrolysis and Decomposition: Contact with moisture, especially under basic or acidic conditions, can lead to hydrolysis. Thermal decomposition is also a significant risk. In both cases, hazardous byproducts are generated.

-

Hazardous Decomposition Products: Upon combustion or hydrolysis, expect the release of Hydrogen Chloride (HCl), Nitrogen Oxides (NOx), and Carbon Oxides (CO, CO₂).[6] The formation of HCl gas is a primary concern, as it is highly corrosive and toxic.

-

Core Protocols for Safe Handling and Storage

A multi-layered approach encompassing engineering controls, administrative procedures, and personal protective equipment (PPE) is essential for mitigating the identified risks.

Engineering Controls: The First Line of Defense

The primary objective is to prevent physical contact and inhalation.

-

Chemical Fume Hood: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood with a tested and adequate face velocity. This is non-negotiable.

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

-

Proximity to Safety Equipment: Workstations must be located in close proximity to a safety shower and an eyewash station.[6]

Personal Protective Equipment (PPE): The Last Barrier

PPE selection must be based on the specific hazards of the trichloropyrimidine moiety.

-

Eye and Face Protection: Wear chemical safety goggles that conform to EN166 (EU) or ANSI Z87.1 (US) standards. A full-face shield is recommended when handling larger quantities (>5g) or when there is a heightened risk of splashing.

-

Hand Protection: Use nitrile or neoprene gloves. Given the potential for skin irritation and absorption, double-gloving is a prudent measure. Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.

-

Skin and Body Protection: A flame-retardant laboratory coat is mandatory. For operations with a significant risk of spillage, a chemically resistant apron should be worn over the lab coat. Ensure legs and feet are fully covered.

-

Respiratory Protection: While working in a fume hood should be sufficient, if there is any risk of the ventilation failing or for emergency response, a NIOSH-approved respirator with cartridges for organic vapors and acid gases (e.g., HCl) must be available.

Storage and Transport Protocol

The chemical's reactivity dictates stringent storage conditions to ensure its stability and prevent hazardous reactions.

-

Container: Store in the original, tightly sealed container.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage, to prevent slow hydrolysis by ambient moisture.

-

Temperature: Store in a designated, explosion-proof refrigerator at -20°C.[4] This low temperature slows decomposition pathways.

-

Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[5]

-

Transport: When moving the compound within the laboratory, place the primary container within a durable, sealed secondary container to prevent release in case of a drop or spill.

Experimental Workflow: A Step-by-Step Guide

This section outlines a validated workflow for handling the compound, from retrieval to reaction quenching.

Diagram 2: Safe Handling Workflow

A logical flow for the safe use of the compound in a laboratory setting.

-

Preparation: Before retrieving the compound, ensure all PPE is worn correctly and the fume hood is operational and uncluttered. Prepare separate, clearly labeled waste containers for halogenated and non-halogenated waste.

-

Retrieval and Equilibration: Transport the sealed container from the -20°C storage to a desiccator adjacent to the fume hood. Allowing the container to warm to room temperature before opening is critical; this prevents atmospheric moisture from condensing on the cold solid, which would cause hydrolysis.

-

Weighing and Dispensing: Conduct all weighing operations inside the fume hood. Use a draft shield to ensure accuracy and prevent the fine powder from becoming airborne.

-

Reaction Setup: Add the compound to the reaction vessel containing an appropriate anhydrous solvent. The high reactivity of the trichloropyrimidine ring often necessitates performing reactions under an inert atmosphere (nitrogen or argon) to exclude moisture and oxygen.

-

Quenching and Workup: Reactions involving this intermediate must be quenched with extreme care. A slow, controlled addition of the quenching agent (e.g., water, saturated ammonium chloride) is necessary, often at reduced temperatures (e.g., in an ice bath), to manage any exotherm and control the rate of gas evolution (e.g., HCl).

-

Decontamination and Cleanup: All glassware that has come into contact with the compound should be rinsed with a suitable solvent (e.g., acetone) inside the fume hood, with the rinsate collected as halogenated waste. Subsequently, the glassware can be washed using standard procedures. Wipe down the surfaces of the fume hood with an appropriate solvent.

Emergency Procedures: Planning for Contingencies

Rapid and correct response during an emergency can significantly mitigate harm.

| Situation | Response Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][6] |

| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |

| Small Spill (<5g) | Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Gently sweep it up into a labeled container for hazardous waste disposal. Clean the area with a suitable solvent. |

| Large Spill (>5g) | Evacuate the immediate area. Alert laboratory personnel and the institutional safety officer. Do not attempt to clean it up without specialized training and equipment. Prevent the material from entering drains. |

Waste Disposal

Chemical waste must be managed in accordance with all federal, state, and local regulations.

-

Categorization: All waste containing this compound or its byproducts must be classified as hazardous halogenated organic waste.

-

Collection: Collect waste in designated, properly sealed, and clearly labeled containers. Do not mix with non-halogenated or other incompatible waste streams.

-

Disposal: Arrange for pickup and disposal by a certified hazardous waste management company. Do not pour down the drain.[2][6]

References

- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2,4,6-Trichloropyrimidine.

-

Bide Pharmatech Ltd. (n.d.). This compound CAS NO. 889944-72-3. Retrieved from [Link]

- ChemicalBook. (2023). 2,4,5-Trichloropyrimidine Safety Data Sheet.

- Fisher Scientific. (2015). Safety Data Sheet: 2,4,5-Trichloropyrimidine, 98%.

- Merck Millipore. (n.d.). Safety Data Sheet: 2,4,6-Trichloropyrimidine for synthesis.

- Novachemistry. (n.d.). Products List.

- TCI Chemicals. (2023). Safety Data Sheet: Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate.

Sources

- 1. This compound, CasNo.889944-72-3 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 2. 2,4,6-Trichloro-5-pyrimidineacetic acid ethyl ester [cymitquimica.com]

- 3. 889944-72-3 CAS|(2,4,6-三氯嘧啶-5-基)乙酸乙酯|生产厂家|价格信息 [m.chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Novachemistry-Products [novachemistry.com]

An In-depth Technical Guide to the Solubility of Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate in Organic Solvents

Abstract

The solubility of Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate, a key intermediate in the synthesis of various bioactive molecules, is a critical parameter influencing its utility in drug development and process chemistry.[1][2] An in-depth understanding of its behavior in different organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring the scalability of synthetic routes. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. We will delve into the theoretical underpinnings of solubility, present a detailed protocol for its determination, and offer insights into the expected solubility profile based on the physicochemical properties of the solute and a range of common organic solvents.

Introduction: The Strategic Importance of Solubility Profiling

This compound is a highly functionalized heterocyclic compound, with the pyrimidine core being a prevalent scaffold in numerous pharmacologically active agents.[3][4] The presence of three chlorine atoms on the pyrimidine ring significantly modulates its electronic properties, making it an attractive precursor for nucleophilic substitution reactions.[4] However, these same features also dictate its solubility, a fundamental physicochemical property that governs:

-

Reaction Kinetics and Yield: Ensuring the compound remains in solution is crucial for efficient molecular interactions during a chemical transformation.

-

Purification and Crystallization: The selection of appropriate solvent systems is essential for effective purification by crystallization, where solubility and insolubility in different solvents are exploited.

-

Processability and Formulation: In later stages of drug development, solubility data informs the choice of excipients and solvent systems for formulation.[1]

This guide will equip the reader with the necessary knowledge to systematically approach the solubility determination of this compound.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is a foundational concept in predicting solubility.[5][6] This principle suggests that substances with similar polarities are more likely to be soluble in one another.[5][6] The solubility of this compound will be governed by a balance of intermolecular forces between the solute and the solvent molecules.

Molecular Structure of this compound:

-

Polar Moieties: The ester group (-COOEt) and the nitrogen atoms in the pyrimidine ring can participate in dipole-dipole interactions and potentially act as hydrogen bond acceptors.

-

Nonpolar Moieties: The ethyl group and the chlorinated pyrimidine ring contribute to the nonpolar character of the molecule. The three chlorine atoms, while contributing to bond polarity, also increase the overall molecular weight and surface area, which can impact solubility.

Based on this structure, we can anticipate that this compound will exhibit limited solubility in highly polar, protic solvents like water and greater solubility in a range of organic solvents with varying polarities.

Predicted Solubility Profile

While specific experimental data for this compound is not widely published, we can predict its general solubility behavior in a selection of common organic solvents based on their known properties.[7][8] This provides a rational basis for solvent selection in experimental studies.

| Solvent | Solvent Class | Polarity (Dielectric Constant) | Predicted Solubility | Rationale |

| Hexane | Aliphatic Hydrocarbon | Low (~1.9) | Low | Primarily nonpolar; unlikely to effectively solvate the polar ester and pyrimidine moieties.[9] |

| Toluene | Aromatic Hydrocarbon | Low (~2.4) | Moderate | Aromatic ring may offer some favorable π-π stacking interactions with the pyrimidine ring. |

| Dichloromethane (DCM) | Halogenated | Moderate (~9.1) | High | Good balance of polarity to interact with the ester group, and its chlorinated nature is compatible with the trichloropyrimidine core.[9] |

| Ethyl Acetate (EtOAc) | Ester | Moderate (~6.0) | High | "Like dissolves like" principle is strong here due to the shared ester functionality. A good solvent for compounds of intermediate polarity. |

| Acetone | Ketone | High (~21) | High | A polar aprotic solvent capable of strong dipole-dipole interactions. |

| Acetonitrile (ACN) | Nitrile | High (~37.5) | Moderate to High | A polar aprotic solvent that should effectively solvate the compound. |

| Ethanol | Alcohol | High (~24.6) | Moderate | The polar hydroxyl group can interact with the solute, but the hydrogen-bonding network of the solvent may be disrupted. |

| Methanol | Alcohol | High (~33) | Moderate | Similar to ethanol, but its higher polarity might slightly decrease solubility compared to ethanol. |

| Dimethylformamide (DMF) | Amide | High (~38.3) | High | A highly polar aprotic solvent with excellent solvating power for a wide range of organic molecules. |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | High (~47) | High | A highly polar aprotic solvent, often used for compounds with poor solubility in other common solvents.[10] |

| Water | Protic | Very High (~80) | Very Low | The high polarity and strong hydrogen-bonding network of water are unlikely to be overcome by the largely nonpolar character of the solute. |

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines the widely accepted "shake-flask" method for determining equilibrium solubility, which is considered a gold standard for its accuracy and reliability.[10][11]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Detailed Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile) to generate a calibration curve.

-

Sample Preparation: To a series of vials, add an excess amount of the solid compound (enough to ensure a saturated solution with undissolved solid remaining after equilibration).

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of each selected organic solvent to the vials.

-

Equilibration: Tightly cap the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a period sufficient to reach equilibrium (typically 24 to 48 hours).[12]

-

Sampling: After the incubation period, cease agitation and allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.[12]

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analysis: Analyze the diluted samples using a validated analytical method, such as HPLC-UV. Determine the concentration of the compound in the diluted sample by comparing the response to the calibration curve.

-

Calculation: Calculate the solubility of the compound in each solvent, taking into account the dilution factor. Express the results in units such as mg/mL or mol/L.

Factors Influencing Solubility

Several factors can influence the solubility of an organic compound:

-

Temperature: For most solids dissolving in a liquid solvent, solubility increases with temperature.[11] This is because the dissolution process is often endothermic.

-

Polarity: As discussed, the closer the polarity of the solute and solvent, the higher the solubility.[11]

-

Molecular Size: Larger molecules can be more difficult for solvent molecules to surround and solvate, which can lead to lower solubility.[11]

-

Crystal Lattice Energy: For crystalline solids, the energy of the crystal lattice must be overcome by the energy of solvation. A higher lattice energy can result in lower solubility.

Conclusion

A thorough understanding of the solubility of this compound is indispensable for its effective utilization in synthetic and pharmaceutical applications. This guide has provided a robust framework for predicting and experimentally determining its solubility profile. By combining theoretical predictions with rigorous experimental validation as outlined, researchers can make informed decisions regarding solvent selection, leading to optimized processes and the successful advancement of drug discovery and development programs.

References

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?[Link]

-

American Chemical Society. (2020, September 9). Solubility Behaviors and Correlations of Common Organic Solvents. ACS Publications. [Link]

-

Unknown. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Allen. Organic Solvents: Types, Uses, & Properties Explained. [Link]

-

Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Chem LibreTexts. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

-

University of Manitoba. (2023, August 31). Solubility of Organic Compounds. [Link]

-

Khan Academy. Solubility of organic compounds [Video]. [Link]

-

AxisPharm. Equilibrium Solubility Assays Protocol. [Link]

-

Unknown. Common Organic Solvents: Table of Properties. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]

-

Solubility of Things. Ethyl 2-(2,4,5-trichlorophenoxy)acetate. [Link]

-

Pharmaguideline. (2011, June 12). Determination of Solubility in Pharmaceuticals. [Link]

-

MDPI. Practical Aspects of Solubility Determination in Pharmaceutical Preformulation. [Link]

-

Autechbio. Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate: A Key Intermediate in Pharmaceutical Synthesis. [Link]

-

Arkat USA. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. [Link]

-

Fisher Scientific. (2009, October 13). SAFETY DATA SHEET. [Link]

-

ChemBK. (2024, April 10). 2,4,6-Trichloropyrimidine. [Link]

-

PubChem. Ethyl 2-(4-chloropyrimidin-5-YL)acetate. [Link]

-

ESSLAB. Ethyl 2-(2,4,6-trichlorophenoxy)acetate. [Link]

-

National Institute of Standards and Technology. Ethyl Acetate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 4. 2,4,6-Trichloropyrimidine | 3764-01-0 | Benchchem [benchchem.com]

- 5. chem.ws [chem.ws]

- 6. Khan Academy [khanacademy.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 9. Organic Solvents: Types, Uses, & Properties Explained [allen.in]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. m.youtube.com [m.youtube.com]

- 12. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]